Tolylfluanid
Overview
Description
Synthesis Analysis
The synthesis of tolylfluanid involves chemical processes that yield a compound effective in controlling fungal diseases. Its chemical structure, akin to other sulfamide fungicides, contributes to its effectiveness in agricultural applications. However, detailed synthesis procedures are not explicitly outlined in the available literature.
Molecular Structure Analysis
The molecular structure of tolylfluanid contributes to its biological activity and interactions with various biological systems. This is evidenced by its impact on metabolic functions, as seen in a study where dietary exposure to tolylfluanid in mice led to metabolic dysfunction and insulin resistance, likely resulting from the activation of glucocorticoid receptor signaling (Regnier et al., 2015).
Chemical Reactions and Properties
Tolylfluanid's chemical properties enable it to interact with biological systems, altering cellular functions. For instance, it has been shown to cause an increase in intracellular Ca(2+) levels in rat thymic lymphocytes, indicating its potential to disrupt cellular homeostasis (Fukunaga et al., 2015).
Physical Properties Analysis
The physical properties of tolylfluanid, such as its lipophilicity and moderate permeation rate through human skin, play a significant role in its biological impact and potential health risks. This is particularly relevant in occupational settings where skin exposure can occur, as demonstrated in a study on human skin permeation (Berthet et al., 2020).
Scientific Research Applications
1. Developmental Toxicity Study in Zebrafish
- Summary of Application : Tolylfluanid, a phenylsulfamide fungicide, is used in agriculture and coastal industries. This study investigated the toxic effects of Tolylfluanid on the early stages of zebrafish development .
- Methods of Application : Zebrafish embryos were exposed to different concentrations of Tolylfluanid. The survival rates, hatching rates, yolk sac morphology, body length, eye size, and motor neuron formation were observed .
2. Metabolic Dysfunction in Mice
- Summary of Application : Tolylfluanid has been identified as a potent endocrine disruptor with the capacity to promote adipocyte differentiation and induce adipocytic insulin resistance .
- Methods of Application : Mice were fed a normal chow diet supplemented with 100 parts per million Tolylfluanid for 12 weeks. Body weight gain, total fat mass, visceral adipose depots, glucose tolerance, insulin resistance, and metabolic inflexibility were measured .
- Results : Mice exhibited increased body weight gain and an increase in total fat mass, with a specific augmentation in visceral adipose depots. Dietary Tolylfluanid exposure induced glucose intolerance, insulin resistance, and metabolic inflexibility .
3. Natural Attenuation in Groundwater
- Summary of Application : The soil metabolite N,N-dimethylsulfamide (DMS) is formed from two fungicidal substances: tolylfluanid and dichlofluanid. This study investigated the natural attenuation of DMS concentrations over time and distance in groundwater .
- Methods of Application : Extensive real-world data from three case studies of drinking water catchment areas in Germany were analyzed. Analyses using monitoring data and combined modeling approaches were performed to obtain comparable results .
- Results : The results show total attenuation factors of 12–93 from leachate at 1 m depth down to monitoring wells—close to raw water collection. If concentration attenuation further downwards to collected raw water is considered, the overall attenuation factor is even higher (40–246) .
4. Maximum Residue Levels Review
- Summary of Application : The European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at the European level for the pesticide active substance tolylfluanid .
- Methods of Application : This application involves a review process conducted by the EFSA .
- Results : The results of this review are not specified in the search results .
5. Pesticide Risk Assessment
- Summary of Application : The European Food Safety Authority (EFSA) conducted a peer review of the pesticide risk assessment of the active substance tolylfluanid .
- Methods of Application : This application involves a review process conducted by the EFSA .
- Results : The results of this review are not specified in the search results .
6. Endocrine Disruption and Metabolic Dysfunction
- Summary of Application : Tolylfluanid has been identified as a potent endocrine disruptor with the capacity to promote adipocyte differentiation and induce adipocytic insulin resistance .
- Methods of Application : Mice were fed a normal chow diet supplemented with 100 parts per million Tolylfluanid for 12 weeks. Body weight gain, total fat mass, visceral adipose depots, glucose tolerance, insulin resistance, and metabolic inflexibility were measured .
- Results : Mice exhibited increased body weight gain and an increase in total fat mass, with a specific augmentation in visceral adipose depots. Dietary Tolylfluanid exposure induced glucose intolerance, insulin resistance, and metabolic inflexibility .
Safety And Hazards
properties
IUPAC Name |
N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVWIQDYBVKITD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2FN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042478 | |
Record name | Tolylfluanid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [HSDB] White to pale yellow crystalline solid; [MSDSonline] | |
Record name | Tolylfluanid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7466 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes on distillation | |
Record name | TOLYLFLUANID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride., Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C), In water, 0.9 mg/L at 20 °C | |
Record name | TOLYLFLUANID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.52 g/cu cm | |
Record name | TOLYLFLUANID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000015 [mmHg], 1.5X10-6 mm Hg at 20 °C | |
Record name | Tolylfluanid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7466 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TOLYLFLUANID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Tolylfluanid | |
Color/Form |
Colorless crystals | |
CAS RN |
731-27-1 | |
Record name | Tolylfluanid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolylfluanid [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000731271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolylfluanid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8042478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro-N-[(dimethylamino)sulphonyl]fluoro-N-(p-tolyl)methanesulphenamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLYLFLUANID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/382277YXSG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TOLYLFLUANID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
93 °C | |
Record name | TOLYLFLUANID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.